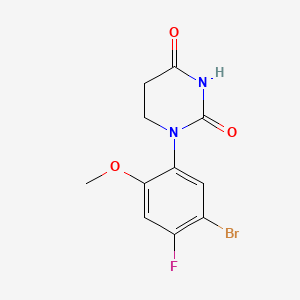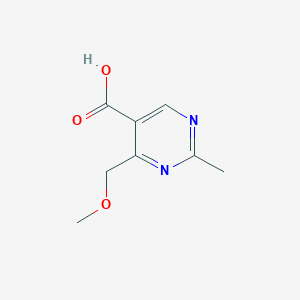
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a methoxymethyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Formylmethyl)-2-methylpyrimidine-5-carboxylic acid or 4-(Carboxymethyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-(Methoxymethyl)-2-methylpyrimidine-5-alcohol or 4-(Methoxymethyl)-2-methylpyrimidine-5-aldehyde.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and binding properties.
4-(Hydroxymethyl)-2-methylpyrimidine-5-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, potentially altering its chemical and biological properties.
4-(Methoxymethyl)-2-methylpyrimidine-5-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
4-(Methoxymethyl)-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups can influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4-(methoxymethyl)-2-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-9-3-6(8(11)12)7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
IMAYEXJSOGRCSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)COC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


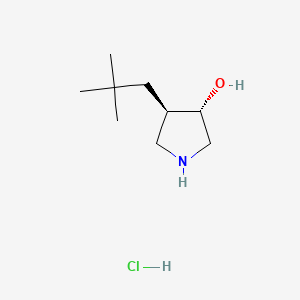
![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)
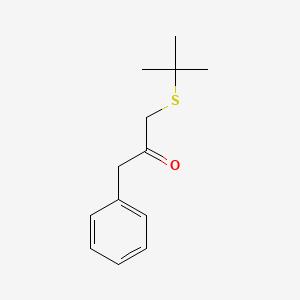
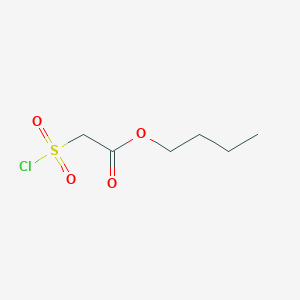
![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)

![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)

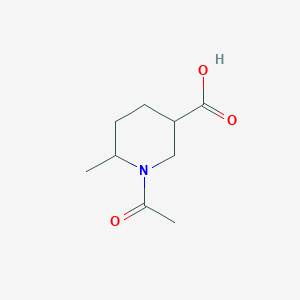
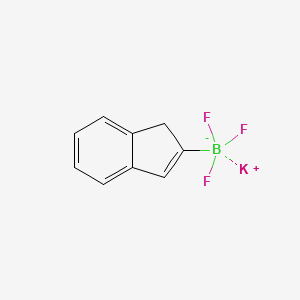
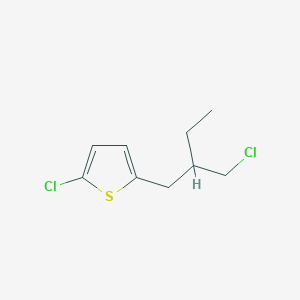
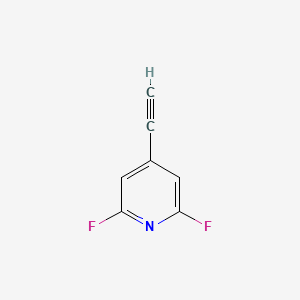
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)
